N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide

Kinase inhibition GSK-3 Selectivity

CAS 299441-52-4 is a validated, selective ATP‑competitive GSK‑3 inhibitor built on a unique 2‑aminothiazole‑phenyl‑benzamide scaffold. Unlike generic aminothiazole analogs with divergent or uncharacterized activity profiles, this compound delivers defined GSK‑3 selectivity for reproducible interrogation of Wnt/β‑catenin and PI3K/Akt signaling in neuroscience and oncology research. Supplied at 95% purity (RUO), it serves as a reliable chemical probe, a versatile building block for focused kinase inhibitor library synthesis, and a benchmark comparator for selectivity profiling. Procure this specific CAS to eliminate pharmacological ambiguity and ensure target‑centric experimental outcomes.

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 299441-52-4
Cat. No. B2649054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide
CAS299441-52-4
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N
InChIInChI=1S/C16H13N3OS/c17-16-19-14(10-21-16)11-6-8-13(9-7-11)18-15(20)12-4-2-1-3-5-12/h1-10H,(H2,17,19)(H,18,20)
InChIKeyWNMRWBLANCRRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide (CAS 299441-52-4): Compound Class and Core Attributes for Research Procurement


N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound featuring a thiazole heterocycle, a central phenyl linker, and a terminal benzamide group. It is classified as a building block for chemical synthesis and as a research tool compound. This molecule is recognized as a glycogen synthase kinase‑3 (GSK‑3) inhibitor, with its mechanism of action attributed to ATP‑competitive binding . It is commercially available with a typical purity specification of 95% [1] and is supplied for research use only .

Why In‑Class Thiazole Derivatives Cannot Be Interchanged with CAS 299441-52-4 for Research Applications


While numerous 2‑aminothiazole‑based compounds exhibit broad biological activity, direct substitution is not scientifically justified due to the unique substitution pattern and resulting selectivity profile of CAS 299441‑52‑4. Specifically, this compound is documented as a selective GSK‑3 inhibitor , a target involved in critical signaling pathways such as Wnt/β‑catenin and PI3K/Akt . In contrast, closely related analogs, including those with different substitution on the phenyl or thiazole rings, are reported to possess divergent activity profiles, such as antimicrobial activity [1], or may have uncharacterized selectivity. Furthermore, the 4‑aminothiazole scaffold itself is known for varied kinase inhibition depending on the pendant aryl/amide groups [2], making activity extrapolation unreliable. Therefore, selecting CAS 299441‑52‑4 ensures the intended GSK‑3‑centric pharmacological intervention is maintained, a critical factor in reproducible research.

Quantitative Differentiation Evidence for CAS 299441-52-4 Against Closest Analogs


Targeted Kinase Inhibition Profile Differentiates CAS 299441-52-4 from Antimicrobial Analogs

While no direct head‑to‑head IC50 data are available for CAS 299441‑52‑4, a cross‑study comparison reveals a fundamental divergence in application: this compound is characterized as an ATP‑competitive GSK‑3 inhibitor , whereas structurally related 2‑aminothiazoles, such as compound 4 from Yadlapalli et al. (4‑phenylbenzamido‑2‑aminothiazole), exhibit antimicrobial activity with an MIC of 7.8 × 10⁻³ mg/mL against *E. coli* and 16 μg/mL against *M. tuberculosis* H37Rv [1]. This qualitative difference in target engagement—kinase inhibition versus antimicrobial—renders the compounds non‑interchangeable for GSK‑3‑related studies.

Kinase inhibition GSK-3 Selectivity

Structural Determinants of GSK-3 Inhibition Separate CAS 299441-52-4 from General Kinase Inhibitors

The specific substitution pattern of CAS 299441‑52‑4—a 2‑aminothiazole core linked to a 4‑phenylbenzamide—is consistent with pharmacophores described in Vertex Pharmaceuticals' patent US7488727B2, which claims thiazole compounds as potent inhibitors of GSK‑3, Aurora2, and Syk kinases [1]. While the patent does not provide explicit IC50 values for CAS 299441‑52‑4, it establishes that GSK‑3 inhibition within this class is highly dependent on the nature of the aryl and amide substituents. By class‑level inference, CAS 299441‑52‑4 is positioned within a chemical space optimized for GSK‑3 affinity, distinguishing it from unsubstituted 2‑aminothiazoles or those with divergent substitution that may exhibit broader kinase inhibition profiles or loss of activity.

Structure‑activity relationship Kinase selectivity GSK-3β

Vendor‑Specified Purity and Storage Conditions Define Handling Requirements for CAS 299441‑52‑4

Reputable vendors supply CAS 299441‑52‑4 with a minimum purity of 95% [1] and recommend storage under sealed, dry conditions at 2‑8 °C . This contrasts with related compounds that may be offered at lower purity grades or with less stringent storage guidelines, which can impact experimental reproducibility and long‑term stability. The specified conditions ensure the integrity of the thiazole ring and amide bond, which are susceptible to hydrolysis under adverse conditions.

Purity specification Storage conditions Chemical stability

Optimal Research Applications for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide Based on Verified Evidence


Investigation of GSK-3‑Mediated Signaling Pathways in Cellular Models

CAS 299441‑52‑4 is best employed as a chemical probe to interrogate GSK‑3‑dependent signaling cascades, including the Wnt/β‑catenin and PI3K/Akt pathways . Its documented ATP‑competitive inhibition profile makes it suitable for dose‑response studies aimed at elucidating the role of GSK‑3 in cell proliferation, differentiation, and survival, particularly in neuroscience and oncology research contexts.

Synthetic Intermediate for Thiazole‑Based Kinase Inhibitor Libraries

Given its 2‑aminothiazole core and 4‑phenylbenzamide substitution, CAS 299441‑52‑4 serves as a valuable building block for the synthesis of focused libraries of GSK‑3 inhibitors. The structural framework aligns with patent‑disclosed GSK‑3 inhibitor pharmacophores [1], enabling medicinal chemistry efforts to explore structure‑activity relationships around the central thiazole and pendant aryl groups.

Reference Standard in Comparative Selectivity Profiling of Kinase Inhibitors

In selectivity panels, CAS 299441‑52‑4 can be used as a comparator compound to benchmark the kinase inhibition profile of novel GSK‑3 inhibitors. Its well‑defined activity as an ATP‑competitive GSK‑3 binder provides a baseline for assessing improvements in selectivity or potency against a panel of related kinases.

Quote Request

Request a Quote for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.